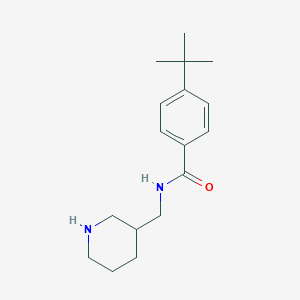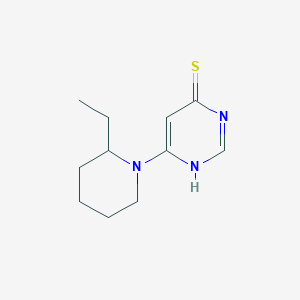![molecular formula C25H30N4O7 B12488303 Propyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12488303.png)
Propyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE: is a complex organic compound that features morpholine and nitrobenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE typically involves multiple steps. One common approach is the Buchwald-Hartwig amination, which involves the coupling of aryl halides with amines in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a ligand to stabilize the palladium catalyst.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The key intermediates are often synthesized in large batches and then subjected to the final coupling reactions under controlled conditions to produce the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Substitution: The morpholine groups can participate in nucleophilic substitution reactions.
Hydrogenation: The nitro group can be hydrogenated to form an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and DNA.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE exerts its effects depends on its interaction with molecular targets. The nitrobenzamide group can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine groups can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
2-MORPHOLIN-4-YL-7-PHENYL-4H-CHROMEN-4-ONE: This compound also features a morpholine group and is used in similar applications.
4-(2-MORPHOLIN-4-YLETHOXY)ANILINE: Another compound with a morpholine group, used in chemical and biological research.
Uniqueness: PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE is unique due to the presence of both morpholine and nitrobenzamide groups, which provide a combination of chemical reactivity and biological activity not commonly found in other compounds.
Propiedades
Fórmula molecular |
C25H30N4O7 |
|---|---|
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
propyl 2-morpholin-4-yl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C25H30N4O7/c1-2-11-36-25(31)20-17-19(4-6-21(20)27-7-12-34-13-8-27)26-24(30)18-3-5-22(23(16-18)29(32)33)28-9-14-35-15-10-28/h3-6,16-17H,2,7-15H2,1H3,(H,26,30) |
Clave InChI |
CJGAFNHOGBIWGY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(3-{[4-(Acetyloxy)phenyl]amino}phenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate](/img/structure/B12488220.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B12488223.png)

![5-amino-3-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12488227.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12488234.png)
![5-(2,6-difluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12488243.png)

![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B12488255.png)
![Ethyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488262.png)
![Methyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488272.png)
![5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12488274.png)
![1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B12488278.png)
![2-chloro-5-[(E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12488282.png)
![6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12488286.png)
